4-(Chloromethyl)benzaldehyde
Overview
Description
4-(Chloromethyl)benzaldehyde is an organic compound with the molecular formula C8H7ClO . It is a solid substance and is commonly used in pharmaceutical synthesis as an organic intermediate .
Synthesis Analysis
This compound can be obtained by the one-step oxidation of 4-chloromethyl benzyl alcohol .Molecular Structure Analysis
The InChI code for this compound is1S/C8H7ClO/c9-5-7-1-3-8(6-10)4-2-7/h1-4,6H,5H2
. The molecular weight of the compound is 154.6 . Physical and Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 154.6 and a density of 1.200±0.06 g/cm3 . It has a melting point of 73 °C .Scientific Research Applications
Oxidation and Catalysis
4-(Chloromethyl)benzaldehyde plays a significant role in oxidation reactions and catalysis. For instance, in the study of sulfated Ti-SBA-15 catalysts, enhanced oxidative properties were observed for the oxidation of benzyl alcohol to benzaldehyde, a crucial chemical in various industries like cosmetics and pharmaceuticals (Sharma, Soni, & Dalai, 2012). Another research demonstrated the kinetics and mechanism of oxidation of substituted benzaldehydes by 4-(dimethylamino)pyridinium chlorochromate, indicating the importance of benzaldehydes in chemical reactions (Krishnasamy, Devanathan, & Dharmaraja, 2007).
Photocatalytic Conversion
The selective photocatalytic conversion of benzyl alcohol to benzaldehyde has been explored using environmentally friendly conditions and metal-free catalysts based on graphitic carbon nitride. This highlights the potential of this compound in green chemistry applications (Lima, Silva, Silva, & Faria, 2017).
Organic Synthesis
In organic synthesis, this compound is vital for creating various compounds. A study on the reaction of benzaldehydes with stabilized sulfur ylides demonstrated the synthesis of epoxy-amides, showcasing its utility in complex organic syntheses (Fernández, Durante-Lanes, & López-Herrera, 1990).
Fluorescent Probing
The compound has been utilized in the development of fluorescent probes. For instance, a study designed a novel ratiometric fluorescent probe for cysteine and homocysteine based on a benzaldehyde derivative, demonstrating its applications in biochemistry and medical diagnostics (Lin et al., 2008).
Corrosion Inhibition
4-(N,N-dimethylamino) benzaldehyde nicotinic hydrazone, a derivative of benzaldehyde, has been researched as a corrosion inhibitor for mild steel in acidic solutions. This suggests the potential use of benzaldehyde derivatives in industrial corrosion protection (Singh, Kumar, Udayabhanu, & John, 2016).
Crystal Growth and Physical Properties
The study of the crystal growth and physical properties of benzaldehyde derivatives, such as 4-(dimethylamino)benzaldehyde, has been conducted, providing insights into their applications in materials science and optoelectronics (Jebin et al., 2016).
Safety and Hazards
4-(Chloromethyl)benzaldehyde is harmful if swallowed and causes skin irritation and serious eye damage . It may also cause respiratory irritation . Safety measures include avoiding breathing dust, mist, spray, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
4-(Chloromethyl)benzaldehyde is an organic intermediate commonly used in pharmaceutical synthesis . It has been found to be a key component in the synthesis of quinoline hydrazone derivatives, which have shown promising antibacterial and antitubercular activities . These derivatives have been found to be active against bacterial strains including Acinetobacter baumanii, Escherichia coli, and Staphylococcus aureus .
Mode of Action
It is known that it can be used to synthesize quinoline hydrazone derivatives . These derivatives interact with their targets, likely bacterial proteins or enzymes, leading to inhibition of bacterial growth .
Biochemical Pathways
Its role as a precursor in the synthesis of quinoline hydrazone derivatives suggests that it may indirectly influence pathways related to bacterial growth and survival .
Result of Action
The quinoline hydrazone derivatives synthesized using this compound have demonstrated significant antibacterial and antitubercular activities . These effects are likely due to the interaction of these derivatives with specific targets within bacterial cells, leading to inhibition of bacterial growth .
Biochemical Analysis
Biochemical Properties
It is known that benzaldehyde derivatives can participate in various biochemical reactions . For instance, they can undergo nucleophilic substitution reactions at the benzylic position . The presence of the benzene ring allows for resonance stabilization of the benzylic carbocation, which means that the substitution is likely to occur at the benzylic position .
Cellular Effects
It has been suggested that benzaldehydes can disrupt cellular antioxidation systems, which could potentially affect various types of cells and cellular processes .
Molecular Mechanism
It is known that benzaldehydes can participate in free radical reactions . In such reactions, a hydrogen atom is removed from the benzylic position, forming a benzylic radical . This radical can then react with other molecules, potentially leading to changes in gene expression or enzyme activity .
Temporal Effects in Laboratory Settings
It is known that the compound can be stably stored under inert gas at 2-8°C .
Metabolic Pathways
It is known that benzaldehydes can be metabolized through oxidation reactions .
Properties
IUPAC Name |
4-(chloromethyl)benzaldehyde | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO/c9-5-7-1-3-8(6-10)4-2-7/h1-4,6H,5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNIFQOISPAAFQF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCl)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10326824 | |
Record name | 4-(Chloromethyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10326824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73291-09-5 | |
Record name | 4-(Chloromethyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10326824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Chloromethyl)benzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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